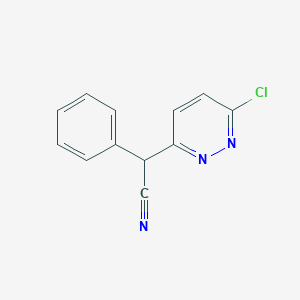

2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c13-12-7-6-11(15-16-12)10(8-14)9-4-2-1-3-5-9/h1-7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFQUMVXIBTANI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420734 | |

| Record name | (6-Chloropyridazin-3-yl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73535-73-6 | |

| Record name | (6-Chloropyridazin-3-yl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile CAS 73535-73-6 properties

An In-depth Technical Guide to 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile

Introduction

This compound (CAS 73535-73-6) is a heterocyclic organic compound featuring a pyridazine ring system substituted with a chloro group and a phenylacetonitrile moiety. The pyridazine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a vast array of pharmacological activities.[1][2] These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[3][4] As a result, molecules like this compound are of significant interest to researchers and drug development professionals. They serve as versatile building blocks, or intermediates, for the synthesis of more complex, biologically active molecules.[5] This guide provides a comprehensive overview of its known properties, a proposed synthetic pathway based on established chemical principles, and its potential applications in research and development.

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization. The data, primarily sourced from chemical supplier catalogues, are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 73535-73-6 | [5][6][7] |

| Molecular Formula | C₁₂H₈ClN₃ | [5][6][7] |

| Molecular Weight | 229.67 g/mol | [5][6][7] |

| Appearance | Solid (Form not specified) | [N/A] |

| Melting Point | 128-130 °C | [5] |

| Boiling Point (Est.) | 423.4 °C at 760 mmHg | [5] |

| Density (Est.) | 1.291 g/cm³ | [5] |

| Polar Surface Area (PSA) | 49.6 Ų | [5] |

| LogP (XLogP3) | 2.785 | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [8] |

| Primary Category | Bulk Drug Intermediate | [5] |

Proposed Synthesis and Methodology

While a specific, peer-reviewed synthesis protocol for this compound is not prominently available in the literature, a highly plausible and scientifically sound method can be derived from analogous reactions. The core transformation is a nucleophilic substitution involving the deprotonation of phenylacetonitrile to form a carbanion, which then attacks an electrophilic chloropyridazine.

The proposed reaction involves the arylation of phenylacetonitrile with 3,6-dichloropyridazine. The acidity of the benzylic proton in phenylacetonitrile (pKa ≈ 22 in DMSO) necessitates the use of a strong, non-nucleophilic base to generate the corresponding anion. Sodium amide (NaNH₂) is a common and effective choice for this transformation in an anhydrous aprotic solvent like toluene or DMF.[9]

Causality of Experimental Design:

-

Reactants: Phenylacetonitrile serves as the nucleophile precursor. 3,6-Dichloropyridazine is the electrophilic aryl source. The two chlorine atoms on the pyridazine ring are electronically distinct, but substitution is expected to occur at the 3-position, directed by the electronics of the diazine system.

-

Base Selection: A strong base like sodium amide is required to quantitatively deprotonate phenylacetonitrile. Weaker bases like hydroxides or carbonates would be ineffective.

-

Solvent: Anhydrous aprotic solvents like toluene are ideal. They are unreactive towards the strong base and can facilitate the reaction, often at slightly elevated temperatures to ensure completion.

-

Workup: The reaction is quenched with water or a mild acid to neutralize the remaining base and any anionic species. An acidic wash during extraction ensures that the final product is neutral and free of basic impurities before purification.

Step-by-Step Proposed Experimental Protocol:

-

Inert Atmosphere Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser under a nitrogen or argon atmosphere.

-

Base Suspension: Charge the flask with powdered sodium amide (1.2 equivalents) and anhydrous toluene.

-

Carbanion Formation: Dissolve phenylacetonitrile (1.0 equivalent) and 3,6-dichloropyridazine (1.1 equivalents) in anhydrous toluene. Add this solution dropwise to the stirred suspension of sodium amide at a controlled temperature of 15-30°C.

-

Reaction: After the addition is complete, allow the reaction to stir at the same temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC). Gentle heating to 40-50°C may be required to drive the reaction to completion.

-

Quenching: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of water.

-

Extraction & Neutralization: Transfer the mixture to a separatory funnel. Add more toluene and water. Separate the organic layer. Wash the organic layer sequentially with water and brine. To remove any unreacted basic starting materials, a wash with dilute HCl could be performed, followed by another water wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Chemical Reactivity and Potential Applications

As an intermediate, the primary value of this compound lies in its potential for further chemical modification. The structure contains two key reactive sites: the nitrile group and the chlorine atom on the pyridazine ring.

-

Reactivity at the 6-Chloro Position: The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This position is the most synthetically valuable handle on the molecule. It allows for the introduction of diverse functional groups, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies. For example, coupling with amines, thiols, or alcohols can yield new substituted pyridazines. Suzuki, Stille, or Buchwald-Hartwig coupling reactions could be employed to form new carbon-carbon or carbon-nitrogen bonds.

-

Reactivity of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations allow for significant structural modifications, converting the intermediate into different classes of compounds with potentially new biological activities.

Given its classification as a "Bulk Drug Intermediate," this compound is likely a precursor for developing active pharmaceutical ingredients (APIs) targeting a range of diseases. The pyridazine core is associated with a wide spectrum of biological activities, including roles as kinase inhibitors in oncology and as anti-inflammatory or antimicrobial agents.[3][4]

Logical Relationship in Drug Discovery

Caption: Role of the title compound as an intermediate in a typical drug discovery workflow.

Conclusion

This compound is a valuable chemical intermediate, strategically designed for use in medicinal chemistry and drug discovery. Its key features—a privileged pyridazine core and a reactive chlorine handle—make it an ideal starting point for the synthesis of diverse molecular libraries. While detailed public data on its specific biological targets are scarce, its structural motifs are strongly indicative of its utility in developing novel therapeutics. The proposed synthesis provides a robust and logical pathway for its preparation, enabling further research into its potential as a cornerstone for the next generation of pyridazine-based pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. sarpublication.com [sarpublication.com]

- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 73535-73-6|this compound|BLD Pharm [bldpharm.com]

- 9. CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-Chloro-α-phenyl-3-pyridazineacetonitrile: Physicochemical Properties, Synthesis, and Biological Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Chloro-α-phenyl-3-pyridazineacetonitrile, a bioactive small molecule with potential applications in medicinal chemistry and drug discovery. Drawing upon established principles and data from related compounds, this document will delve into its physicochemical properties, plausible synthetic routes, and anticipated biological activities.

Molecular Identity and Physicochemical Characteristics

6-Chloro-α-phenyl-3-pyridazineacetonitrile, identified by the CAS Number 73535-73-6, is a heterocyclic compound featuring a pyridazine core substituted with a chloro group, and a phenylacetonitrile moiety.[1] This unique structural arrangement imparts specific physicochemical properties that are critical for its handling, reactivity, and biological interactions.

Core Properties

A compilation of the known and predicted physicochemical properties of 6-Chloro-α-phenyl-3-pyridazineacetonitrile is presented in Table 1. These parameters are fundamental for designing experimental protocols, including reaction setup, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈ClN₃ | [1] |

| Molecular Weight | 229.67 g/mol | [1] |

| CAS Number | 73535-73-6 | [1] |

| Melting Point | 128-130 °C | [2] |

| Boiling Point | 423.4 °C at 760 mmHg | [2] |

| Density | 1.291 g/cm³ | [2] |

| Flash Point | 209.9 °C | [2] |

| XLogP3 | 2.78548 | [2] |

XLogP3 is a computed value that indicates the lipophilicity of a compound. A value of 2.78548 suggests moderate lipophilicity, which can influence its membrane permeability and solubility.

Solubility Profile

While specific quantitative solubility data for 6-Chloro-α-phenyl-3-pyridazineacetonitrile in various organic solvents is not extensively documented, a qualitative assessment can be inferred from the behavior of structurally related pyridazine derivatives. Pyridazines, as a class, are known to be soluble in many organic solvents such as alcohols, acetone, and ether, with lower solubility in non-polar solvents like hexane. The presence of the phenyl and cyano groups in the target molecule is expected to enhance its solubility in moderately polar to non-polar organic solvents.

Based on the solubility data of similar compounds like 3-chloro-6-methoxypyridazine and 6-phenyl-pyridazin-3(2H)-one, it is anticipated that 6-Chloro-α-phenyl-3-pyridazineacetonitrile will exhibit good solubility in solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane (DCM), and chloroform. Moderate solubility is expected in alcohols like methanol and ethanol, as well as in ethyl acetate. It is likely to have poor solubility in water and non-polar aliphatic hydrocarbons.

An experimental workflow for determining the precise solubility of this compound is outlined below.

Caption: A generalized workflow for the experimental determination of solubility.

Synthesis of 6-Chloro-α-phenyl-3-pyridazineacetonitrile

A plausible and efficient synthetic route to 6-Chloro-α-phenyl-3-pyridazineacetonitrile involves the nucleophilic substitution of a chlorine atom on a pyridazine ring with the carbanion of phenylacetonitrile. Phase-transfer catalysis (PTC) is a particularly effective methodology for this type of C-alkylation, as it facilitates the reaction between reactants in different phases (solid-liquid or liquid-liquid), often leading to higher yields and milder reaction conditions.

Proposed Reaction Scheme

Caption: Proposed synthesis of 6-Chloro-α-phenyl-3-pyridazineacetonitrile via phase-transfer catalysis.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the phase-transfer catalyzed alkylation of phenylacetonitrile.

Materials:

-

3,6-Dichloropyridazine

-

Phenylacetonitrile

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Toluene or another suitable organic solvent

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloropyridazine (1 equivalent) and phenylacetonitrile (1-1.2 equivalents) in toluene.

-

Aqueous Base Preparation: In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide.

-

Addition of Catalyst and Base: Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.05-0.1 equivalents), to the reaction mixture. With vigorous stirring, add the aqueous sodium hydroxide solution.

-

Reaction: Heat the mixture to 50-60 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add water to dissolve the inorganic salts. Separate the organic layer.

-

Extraction: Extract the aqueous layer with toluene or ethyl acetate (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-Chloro-α-phenyl-3-pyridazineacetonitrile.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons on the phenyl and pyridazine rings. The methine proton (α-proton) adjacent to the cyano and phenyl groups will likely appear as a singlet. The aromatic protons of the phenyl group will exhibit multiplets in the range of 7.2-7.6 ppm. The two protons on the pyridazine ring will appear as doublets, with their chemical shifts influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each of the 12 carbon atoms. The nitrile carbon (C≡N) will appear in the region of 115-125 ppm. The carbons of the phenyl ring will resonate in the aromatic region (120-140 ppm). The carbons of the pyridazine ring will also be in the aromatic region, with their chemical shifts influenced by the heteroatoms and the chlorine substituent. The methine carbon will be observed in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

C≡N stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C=C and C=N stretch (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Cl stretch: A band in the 600-800 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (229.67 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected, which is characteristic of compounds containing one chlorine atom. Fragmentation patterns would likely involve the loss of the nitrile group, the phenyl group, and the chlorine atom.

Potential Biological Activities and Applications

The pyridazine and pyridazinone scaffolds are present in a wide range of biologically active compounds, exhibiting diverse pharmacological properties.[3] These include antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[4] The presence of the chloro and phenylacetonitrile moieties in 6-Chloro-α-phenyl-3-pyridazineacetonitrile suggests that it may also possess interesting biological activities.

Antimicrobial and Antifungal Potential

Numerous pyridazine derivatives have demonstrated significant antibacterial and antifungal properties. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. It is plausible that 6-Chloro-α-phenyl-3-pyridazineacetonitrile could be investigated for its efficacy against a panel of pathogenic bacteria and fungi.

Experimental Protocol for Antimicrobial Screening:

A standard broth microdilution method can be employed to determine the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxic and Anticancer Activity

The pyridazine nucleus is a common feature in many anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. The cytotoxic potential of 6-Chloro-α-phenyl-3-pyridazineacetonitrile could be evaluated against a panel of human cancer cell lines.

Experimental Protocol for Cytotoxicity Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of the compound.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 6-Chloro-α-phenyl-3-pyridazineacetonitrile for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Conclusion and Future Directions

6-Chloro-α-phenyl-3-pyridazineacetonitrile is a molecule of significant interest due to its unique chemical structure and the established biological importance of the pyridazine scaffold. This guide has provided a comprehensive overview of its known physicochemical properties and has proposed robust, experimentally grounded methodologies for its synthesis and biological evaluation.

Future research should focus on the experimental validation of the proposed synthetic protocol and a thorough investigation of its solubility in a range of pharmaceutically relevant solvents. Furthermore, comprehensive screening for its antimicrobial and cytotoxic activities is warranted to uncover its full therapeutic potential. Detailed spectroscopic analysis will be crucial for the unambiguous confirmation of its structure and for quality control in future studies. The insights gained from such investigations will be invaluable for the drug discovery and development community.

References

- 1. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

Starting materials for 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile synthesis

An In-Depth Technical Guide to the Starting Materials for 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile Synthesis

Introduction

This compound (CAS No: 73535-73-6) is a key heterocyclic intermediate widely utilized in the synthesis of more complex molecules, particularly in the fields of medicinal and agricultural chemistry. Its structure, featuring a reactive chloropyridazine core coupled with a phenylacetonitrile moiety, makes it a versatile building block for introducing the pyridazinylphenylmethyl scaffold. The primary and most industrially viable route to this compound is through a direct carbon-carbon bond formation via a Nucleophilic Aromatic Substitution (SNAr) reaction. This guide provides a detailed examination of the essential starting materials, the underlying chemical principles governing their selection, and a field-proven protocol for their successful reaction.

The Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of the target molecule is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is favored in electron-deficient aromatic systems, such as the pyridazine ring, which are further 'activated' by electron-withdrawing substituents—in this case, the two chlorine atoms and the ring nitrogen atoms.

The key transformation involves the displacement of one of the chlorine atoms on the pyridazine ring by a carbon-based nucleophile. The logical disconnection of the target molecule reveals the two fundamental starting materials:

-

The Electrophilic Core: 3,6-Dichloropyridazine

-

The Nucleophilic Partner: The carbanion derived from Phenylacetonitrile

The reaction proceeds via the formation of a stabilized intermediate, known as a Meisenheimer complex, before the expulsion of the chloride leaving group to restore aromaticity.

Primary Starting Materials: A Detailed Analysis

The success of the synthesis is critically dependent on the quality of the two primary reagents and the precise control of the reaction conditions used to combine them.

| Starting Material | Structure | Role | CAS No. | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 3,6-Dichloropyridazine | Electrophile | 141-30-0 | 148.99 | White to off-white solid | 65-69 | |

| Phenylacetonitrile | Nucleophile Precursor | 140-29-4 | 117.15 | Colorless oily liquid | -24 |

The Electrophilic Partner: 3,6-Dichloropyridazine

Function and Reactivity: 3,6-Dichloropyridazine serves as the electrophilic scaffold. The pyridazine ring is inherently electron-poor due to the presence of two adjacent nitrogen atoms. This effect, combined with the inductive-withdrawing effect of the two chlorine atoms, makes the carbon positions to which they are attached highly susceptible to nucleophilic attack. In this synthesis, a mono-substitution is desired and readily achieved under controlled conditions.

Sourcing and Synthesis: 3,6-Dichloropyridazine is a readily available commercial chemical. For researchers requiring its synthesis, the most common laboratory and industrial preparation involves the chlorination of 3,6-dihydroxypyridazine (which exists predominantly as its tautomer, maleic hydrazide) using standard chlorinating agents.

-

Common Chlorinating Agents:

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

N-Chlorosuccinimide (NCS) in the presence of an acid catalyst

-

A typical procedure involves heating maleic hydrazide with an excess of phosphorus oxychloride, followed by careful quenching and purification to yield the desired product.

Purity and Handling: For optimal results, the 3,6-dichloropyridazine used should be of high purity (>98%) and anhydrous. The presence of residual acid from its synthesis or moisture can interfere with the generation of the nucleophile and lead to side reactions, reducing the overall yield and complicating purification.

The Nucleophilic Precursor: Phenylacetonitrile

Function and Reactivity: Phenylacetonitrile, also known as benzyl cyanide, is the precursor to the active nucleophile. The methylene protons (the -CH₂- group) are rendered acidic by the adjacent electron-withdrawing phenyl and cyano groups, which can stabilize the resulting negative charge through resonance. To participate in the SNAr reaction, this proton must be removed by a strong base to generate the phenylacetonitrile carbanion.

Sourcing and Synthesis: Phenylacetonitrile is a common and inexpensive bulk chemical. It is typically synthesized via the nucleophilic substitution of benzyl chloride with an alkali metal cyanide, such as sodium cyanide.

Critical Choice of Base: The selection of the base is paramount as it directly controls the formation of the reactive carbanion. The base must be strong enough to deprotonate the methylene group quantitatively without promoting side reactions like self-condensation of the phenylacetonitrile or reacting with the electrophile.

-

Suitable Strong Bases:

-

Sodium Hydride (NaH): A common and effective choice. It provides an irreversible deprotonation, with hydrogen gas being the only byproduct.

-

Sodium Amide (NaNH₂): A very strong base, often used in solvents like liquid ammonia or toluene, that effectively generates the carbanion.

-

Alkali Metal Alkoxides (e.g., Sodium Ethoxide, Potassium tert-Butoxide): These are also effective but can introduce the possibility of competing O-alkylation or transesterification-type side reactions if esters are present elsewhere.

-

The choice of base often dictates the choice of solvent. For instance, NaH is typically used in aprotic, non-polar solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), or Toluene.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust method for the synthesis of this compound, emphasizing the causal links between procedural steps and chemical principles.

Step 1: Generation of the Phenylacetonitrile Anion (Nucleophile Formation)

-

To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (10 volumes relative to phenylacetonitrile).

-

Begin stirring and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the solvent.

-

Cool the suspension to 0-5 °C using an ice bath.

-

Slowly add a solution of phenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not exceed 10 °C. Causality: This exothermic deprotonation must be controlled to prevent side reactions. The formation of the carbanion is accompanied by the evolution of hydrogen gas.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete anion formation. The solution will typically become a clear, colored solution or a fine slurry.

Step 2: Nucleophilic Aromatic Substitution (C-C Bond Formation)

-

In a separate flask, dissolve 3,6-dichloropyridazine (1.05 equivalents) in anhydrous THF.

-

Slowly add the 3,6-dichloropyridazine solution to the prepared phenylacetonitrile anion solution at room temperature. Causality: A slight excess of the electrophile can help drive the reaction to completion. The reaction is typically exothermic and may require occasional cooling to maintain a controlled temperature (20-30 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.

Step 3: Reaction Quench and Product Isolation

-

Once the reaction is complete, cool the mixture to 0-5 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution or water to destroy any unreacted base. Causality: A controlled quench is essential for safety, especially when residual sodium hydride is present.

-

Transfer the mixture to a separatory funnel and add ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash with brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude product, typically an off-white to yellow solid, can be purified by recrystallization from a suitable solvent system, such as ethanol or an isopropanol/water mixture.

-

Filter the purified crystals, wash with cold solvent, and dry under vacuum to afford this compound as a crystalline solid.

Visualization of Synthetic and Experimental Workflow

The overall synthetic pathway and the laboratory workflow can be visualized for clarity.

Caption: Overall synthetic pathway via Nucleophilic Aromatic Substitution.

Caption: Step-by-step experimental workflow for the synthesis.

Alternative Starting Materials

While the described route is the most direct, slight variations in starting materials can be employed to generate analogues of the target molecule. For instance, using a substituted phenylacetonitrile, such as m-tolylacetonitrile, will yield the corresponding substituted product, 2-(6-Chloropyridazin-3-yl)-2-(m-tolyl)acetonitrile. Similarly, while less common due to cost and availability, 3,6-dibromopyridazine could serve as the electrophile, potentially offering different reactivity profiles.

Conclusion

The synthesis of this compound is fundamentally reliant on two key starting materials: 3,6-dichloropyridazine as the electrophile and phenylacetonitrile as the nucleophile precursor. The success of the synthesis hinges on the principles of Nucleophilic Aromatic Substitution, where the careful selection of a strong, non-nucleophilic base is critical for the efficient generation of the requisite carbanion. By understanding the causality behind each experimental step—from the controlled formation of the nucleophile under inert conditions to the final purification—researchers can reliably and safely produce this valuable chemical intermediate for further applications in drug discovery and development.

2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile

Executive Summary

This compound is a heterocyclic compound featuring a pyridazine core, a scaffold of significant interest in medicinal chemistry and drug discovery. The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and hydrogen bonding capacity, make it an attractive component in the design of novel therapeutic agents.[1] The biological activity of molecules like this is intrinsically linked to their three-dimensional shape and conformational flexibility. This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering an integrated approach that combines experimental techniques and computational modeling to elucidate its structural characteristics. We will explore the causality behind experimental choices and outline self-validating protocols for solid-state analysis (X-ray Crystallography), solution-state analysis (NMR Spectroscopy), and in silico modeling (Density Functional Theory), providing a robust framework for its characterization.

Introduction

Chemical Identity

This compound is comprised of a central chiral carbon atom bonded to a phenyl group, a nitrile moiety, and a 6-chloropyridazin-3-yl heterocycle. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 73535-73-6 | [2][3] |

| Molecular Formula | C₁₂H₈ClN₃ | [2][3] |

| Molecular Weight | 229.67 g/mol | [2][3] |

| Canonical SMILES | N#CC(C1=CC=C(Cl)N=N1)C2=CC=CC=C2 | [3] |

2D Chemical Structure:

Significance in Medicinal Chemistry

The pyridazine heterocycle is a privileged scaffold in drug discovery. Its unique electronic distribution, characterized by a significant dipole moment and two adjacent nitrogen atoms acting as hydrogen bond acceptors, allows for potent and specific interactions with biological targets.[1] Pyridazine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents and EGFR inhibitors.[4] The substitution pattern in this compound presents a versatile platform for further chemical modification in structure-activity relationship (SAR) studies.

The Conformational Question

The molecule's overall topology is dictated by the rotation around two key single bonds, defining two critical torsional angles:

-

τ₁: The angle describing the rotation of the pyridazine ring relative to the phenylacetonitrile core.

-

τ₂: The angle describing the rotation of the phenyl ring.

Understanding the preferred values of these angles and the energy barriers between different conformations is paramount, as the molecule's shape directly governs its ability to bind to a target protein's active site.

An Integrated Approach to Conformational Analysis

A complete understanding of a molecule's conformation requires a multi-pronged approach. No single technique provides the full picture. We advocate for a triad of methodologies: solid-state analysis, solution-state analysis, and computational modeling. This integrated workflow ensures that the data from each method corroborates the others, leading to a high-confidence structural model.

Caption: Integrated workflow for conformational analysis.

Experimental Determination of Conformation

Solid-State Analysis via Single-Crystal X-ray Diffraction

Expertise & Causality: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[5] It provides precise, unambiguous data on bond lengths, bond angles, and torsional angles in the crystalline solid state. This information serves as a crucial benchmark for validating computational models and understanding intrinsic packing forces. Obtaining a high-quality single crystal is often the rate-limiting step, as the quality of the crystal directly dictates the resolution and accuracy of the final structure.[5]

Protocol: Crystallization and Structure Determination

-

Crystal Growth (Self-Validating Step):

-

Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or dichloromethane).

-

Utilize slow evaporation, vapor diffusion (e.g., with hexane as the anti-solvent), or slow cooling to promote the growth of single, diffraction-quality crystals. The formation of well-defined, non-twinned crystals is the first validation checkpoint.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a low temperature (typically 100 K) to minimize thermal motion.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain integrated intensities.

-

Solve the structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the structural model against the experimental data using full-matrix least-squares methods.

-

-

Validation:

-

Assess the quality of the final model using metrics such as the R-factor (agreement factor) and goodness-of-fit (GooF).

-

For a chiral molecule, the absolute configuration is confirmed using the Flack parameter.

-

Solution-State Analysis via NMR Spectroscopy

Expertise & Causality: While X-ray crystallography provides a static picture, molecules in solution are dynamic and adopt conformations that may differ from the solid state. This solution-phase structure is often more relevant to biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Nuclear Overhauser Effect (NOE), is a powerful tool for this purpose.[6] NOE detects through-space interactions between protons that are close to each other (< 5 Å), providing distance constraints that help define the molecule's preferred conformation in solution.

Protocol: 2D NOESY Experiment

-

Sample Preparation:

-

Dissolve ~5 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

-

Ensure the sample is free of particulate matter and paramagnetic impurities, which can interfere with the measurement.

-

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum to assign all proton signals.

-

Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. A mixing time of 500-800 ms is typically appropriate for a molecule of this size.

-

-

Data Analysis:

-

Process the 2D NOESY spectrum.

-

Identify cross-peaks that indicate spatial proximity between protons. For instance, an NOE cross-peak between a proton on the phenyl ring and a proton on the pyridazine ring would strongly suggest a specific rotational preference, constraining the possible values of τ₁ and τ₂.

-

Computational Conformational Analysis

Expertise & Causality: Computational chemistry, particularly Density Functional Theory (DFT), complements experimental data by providing a detailed map of the molecule's potential energy surface.[6] This allows for the identification of all low-energy conformers (local minima) and the transition states (saddle points) that separate them. This information is critical for understanding the molecule's dynamic behavior and the energy cost of adopting a specific "bioactive" conformation required for receptor binding. The choice of functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d,p) or larger) is crucial for balancing computational cost with accuracy.

Caption: Rotational energy profile from a DFT scan.

Protocol: DFT-Based Conformational Search

-

Initial Structure Generation:

-

Build the 3D structure of this compound.

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search by rotating the key torsional angles (τ₁ and τ₂).

-

For each generated conformer, perform a geometry optimization using a computationally inexpensive method (e.g., semi-empirical PM7 or a small basis set DFT).

-

-

High-Level Optimization and Energy Calculation:

-

Take the unique low-energy conformers from the initial search and perform a full geometry optimization and frequency calculation using a higher level of theory (e.g., B3LYP/6-31+G(d,p)). The absence of imaginary frequencies confirms a true energy minimum.

-

-

Rotational Barrier Calculation:

-

Perform a relaxed potential energy surface (PES) scan. This involves systematically varying one torsional angle (e.g., τ₁) in steps (e.g., 10-15°) while allowing all other geometric parameters to relax at each step. This generates a profile of energy versus rotation angle, revealing the barriers to rotation.

-

Data Presentation: Hypothetical DFT Results

| Conformer | Relative Energy (kcal/mol) | Torsional Angle τ₁ (°) | Torsional Angle τ₂ (°) | Dipole Moment (Debye) |

| 1 | 0.00 | 45.2 | 25.8 | 3.1 |

| 2 | 0.85 | -135.5 | 28.1 | 3.5 |

| 3 | 1.21 | 48.9 | -150.3 | 2.9 |

Synthesis and Characterization

A plausible synthetic route for this molecule involves the nucleophilic substitution of a suitable chloropyridazine precursor with phenylacetonitrile. This approach is analogous to established methods for creating similar structures.[7]

Protocol: Synthesis via Nucleophilic Substitution

-

Deprotonation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add phenylacetonitrile to a solution of a strong base (e.g., sodium amide or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or toluene) at 0-25 °C to generate the carbanion.

-

Coupling: Add a solution of 3,6-dichloropyridazine to the carbanion mixture. Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by TLC.

-

Workup and Purification: Quench the reaction carefully with water or a saturated ammonium chloride solution. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. Purify the crude product by column chromatography or recrystallization to yield the final compound.

-

Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Conclusion

The molecular structure and conformational preferences of this compound are critical determinants of its potential biological activity. This guide has outlined a robust, integrated strategy for its comprehensive characterization. By combining the definitive solid-state data from X-ray crystallography, the biologically relevant solution-state insights from NMR spectroscopy, and the detailed energetic landscape provided by DFT calculations, researchers can build a high-confidence model of the molecule's behavior. This detailed structural understanding is the cornerstone of rational drug design and is essential for optimizing the interactions between this promising chemical scaffold and its biological targets.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 73535-73-6|this compound|BLD Pharm [bldpharm.com]

- 4. Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemie.hhu.de [chemie.hhu.de]

- 7. CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide - Google Patents [patents.google.com]

Solubility of 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry.[1] While specific solubility data for this compound is not extensively published, this document outlines a robust framework for its empirical determination. It covers the theoretical underpinnings of solubility, a detailed experimental protocol using the equilibrium shake-flask method, a validated analytical technique for quantification, and troubleshooting guidance. This guide is intended to equip researchers with the necessary tools to conduct accurate and reproducible solubility studies in a variety of organic solvents.

Introduction: The Critical Role of Solubility

This compound is a molecule featuring a pyridazine ring, a class of heterocyclic compounds known for a wide range of pharmacological activities.[2][3] The journey from a promising lead compound to a viable drug candidate is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of failure. Understanding the solubility profile in various organic solvents is paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Creating stable and effective dosage forms, from oral solids to parenteral solutions.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays that accurately reflect the compound's intrinsic properties.

This guide provides the foundational knowledge and practical steps to expertly characterize the solubility of this specific molecule.

Physicochemical Profile of this compound

Before embarking on experimental work, it is crucial to understand the intrinsic properties of the molecule, as these will dictate its behavior in different solvent environments. The structure combines a polar pyridazine-nitrile scaffold with a non-polar phenyl group, suggesting a nuanced solubility profile.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈ClN₃ | [4] |

| Molecular Weight | 229.67 g/mol | [4][5] |

| Melting Point | 128-130°C | [4] |

| Calculated LogP (XLogP3) | 2.785 | [4] |

| Polar Surface Area (PSA) | 49.6 Ų | [4] |

The positive LogP value indicates a preference for lipophilic (non-polar) environments over aqueous ones, while the polar surface area suggests that interactions with polar solvents are also possible.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][7] This means that solutes dissolve best in solvents with similar intermolecular forces.[6] For this compound, we can anticipate the following interactions:

-

In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): The nitrogen atoms in the pyridazine ring and the nitrile group can act as hydrogen bond acceptors, and the overall dipole moment of the molecule will allow for favorable dipole-dipole interactions.[8] High solubility is generally expected in these solvents.[9]

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the target molecule has hydrogen bond acceptors, it lacks strong donors. Solubility will be moderate, influenced by a balance between polar interactions and the energy required to break the solvent's strong hydrogen-bonding network.[10]

-

In Non-Polar Solvents (e.g., Hexane, Toluene): The phenyl ring provides a non-polar character, allowing for van der Waals interactions.[11] However, the polar pyridazine and nitrile moieties will limit solubility in highly non-polar solvents.[7]

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

The gold standard for determining equilibrium solubility is the shake-flask method.[12][13] This method ensures that the solvent is fully saturated with the solute, providing a thermodynamically accurate measurement.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into several glass vials. The excess solid is crucial to ensure saturation is reached.[14]

-

Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial. Include a diverse range of solvents to build a comprehensive profile (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane).

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or rotator within a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine when the concentration of the solute in the solution plateaus. Good laboratory practice suggests that 36-48 hours is often sufficient.[12]

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.[13]

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean vial. This step is critical to remove all undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated quantitative method, such as the HPLC-UV protocol described in the next section.

-

Experimental Workflow Diagram

Caption: Workflow for equilibrium solubility determination.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for quantifying the concentration of organic molecules in solution.[15]

Suggested HPLC Method

-

Instrument: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for the λ_max of the compound using a UV-Vis spectrophotometer. A wavelength around 254 nm is a common starting point for aromatic compounds.

-

Injection Volume: 10 µL.[15]

-

Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against concentration. The curve must have a correlation coefficient (R²) of >0.99 for accurate quantification.

Data Presentation and Interpretation

Solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L). The results should be tabulated to allow for easy comparison across different solvents.

Table for Solubility Data

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | 25 | ||

| Toluene | 2.4 | 25 | ||

| Ethyl Acetate | 4.4 | 25 | ||

| Acetone | 5.1 | 25 | ||

| Acetonitrile | 5.8 | 25 | ||

| Ethanol | 4.3 | 25 | ||

| Methanol | 5.1 | 25 | ||

| DMSO | 7.2 | 25 |

Troubleshooting Common Issues

Adherence to good laboratory practice (GLP) is essential for reliable results.[16] However, challenges can arise.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Reproducibility | Insufficient equilibration time; Temperature fluctuations; Inaccurate dilutions. | Verify equilibrium time; Ensure tight temperature control; Use calibrated pipettes and validate dilution scheme. |

| Clogged Syringe Filter | Very fine particles; Compound precipitation upon cooling. | Use a pre-filter; Filter at the equilibration temperature if possible. |

| Non-linear Calibration Curve | Detector saturation; Standard degradation. | Reduce concentration of top standard; Prepare fresh standards daily. |

| Compound Instability | Degradation in a specific solvent. | Analyze samples immediately after filtration; Check for degradation peaks in the chromatogram. |

Troubleshooting Decision Workflow

Caption: A decision tree for troubleshooting solubility experiments.

Conclusion

Characterizing the solubility of this compound is a foundational step in its development pathway. While pre-existing data may be sparse, a systematic approach combining theoretical understanding with rigorous experimental practice, such as the equilibrium shake-flask method coupled with HPLC analysis, will yield reliable and crucial data. This information is indispensable for guiding rational decisions in process chemistry, formulation, and preclinical development, ultimately enabling the full potential of this promising compound to be realized.

References

- 1. Pyridazine and its derivatives | PPTX [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. echemi.com [echemi.com]

- 5. 73535-73-6|this compound|BLD Pharm [bldpharm.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. reddit.com [reddit.com]

- 11. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. quora.com [quora.com]

- 15. benchchem.com [benchchem.com]

- 16. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

A Technical Guide to the Biological Activities of Pyridazine Derivatives

Abstract

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "wonder nucleus" in medicinal chemistry.[1][2] Its unique physicochemical properties, including a high dipole moment, robust hydrogen bonding capacity, and the ability to serve as a bioisosteric replacement for other aromatic systems, make it a privileged scaffold in drug discovery.[3] This guide provides an in-depth technical overview of the diverse biological activities exhibited by pyridazine derivatives. We will explore their therapeutic potential across major disease areas, delve into the mechanistic underpinnings of their actions, detail exemplary experimental protocols for their evaluation, and discuss structure-activity relationships that guide the rational design of next-generation therapeutic agents.

Introduction: The Pyridazine Core in Medicinal Chemistry

Pyridazine (C₄H₄N₂) and its oxidized form, pyridazinone, are foundational structures for a vast array of pharmacologically active compounds.[1][2] The arrangement of the two adjacent nitrogen atoms endows the ring with distinct electronic characteristics, influencing its polarity, basicity, and interaction with biological targets.[3] This inherent polarity can enhance aqueous solubility and facilitate the formation of crystalline salts, which are desirable properties for drug development.

The versatility of the pyridazine scaffold allows for extensive chemical modification, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[4] As a result, pyridazine derivatives have been investigated for a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, cardiovascular, and neurological activities.[5][6] Marketed drugs such as the antihypertensive agent Hydralazine, the cardiotonic Pimobendan, and the GnRH receptor antagonist Relugolix feature the pyridazine core, underscoring its clinical relevance.[5][6]

Key Biological Activities and Mechanisms of Action

Anticancer Activity

Pyridazine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[7] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways that drive tumor growth and proliferation.

Mechanism Insight: Kinase Inhibition

A primary mechanism of action for many anticancer pyridazine compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling. For example, derivatives of imidazo[1,2-b]pyridazine have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis.[5] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply nutrients to tumors, thereby impeding their growth. The nitrogen atoms in the pyridazine ring can form crucial hydrogen bonds with the hinge region of the kinase domain, a common interaction motif for kinase inhibitors.

Workflow for Screening Anticancer Pyridazine Derivatives

Caption: High-throughput screening workflow for identifying and validating novel anticancer pyridazine derivatives.

Exemplary Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Causality Note: This assay is chosen for its high throughput and sensitivity. The reduction of MTT is directly proportional to the number of viable cells, providing a quantitative measure of a compound's cytotoxic or cytostatic effects.

Antimicrobial Activity

The pyridazine scaffold is also prevalent in compounds exhibiting potent antibacterial and antifungal properties.[4] These derivatives offer a promising avenue for combating antibiotic resistance.

Mechanism Insight: Enzyme Inhibition and Structural Disruption

The antimicrobial action of pyridazine derivatives can stem from various mechanisms. Some compounds inhibit essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase, thereby halting DNA replication or folic acid synthesis. Others may disrupt the integrity of the microbial cell membrane or wall. For example, certain novel 3-aldehyde-1-phenylpyridazine derivatives have demonstrated significant activity against pathogenic bacteria, in some cases exceeding that of standard antibiotics like streptomycin.[8]

Data Summary: Antimicrobial Activity of Pyridazine Derivatives

| Compound Class | Target Organism | Activity Metric (e.g., MIC) | Reference |

| Imidazo[1,2-b]pyridazines | Mycobacterium tuberculosis | MIC: 0.2-6.25 µg/mL | [4] |

| 3-Aldehyde-1-phenylpyridazines | Staphylococcus aureus | Zone of Inhibition > Streptomycin | [8] |

| Pyridopyridazines | Various Bacteria | Potent Antibacterial Activity | [9] |

MIC: Minimum Inhibitory Concentration

Anti-inflammatory and Analgesic Activity

Many pyridazine and pyridazinone derivatives have been reported as potent non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties and reduced ulcerogenic side effects compared to classical NSAIDs.[1]

Mechanism Insight: COX and LOX Inhibition

The primary mechanism for the anti-inflammatory effect of these compounds is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and, in some cases, 5-lipoxygenase (5-LOX).[5][6] These enzymes are central to the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. By inhibiting these pathways, pyridazine derivatives can effectively reduce pain, inflammation, and fever. Some compounds have shown potency comparable to or greater than standard drugs like aspirin and indomethacin.[1]

Signaling Pathway: COX Inhibition by Pyridazine Derivatives

Caption: Pyridazine derivatives can inhibit COX enzymes, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.

Cardiovascular and Vasodilator Activity

Pyridazin-3(2H)-one derivatives are particularly noted for their significant cardiovascular effects, including vasodilation and cardiotonic activity.[10]

Mechanism Insight: PDE Inhibition and Ion Channel Modulation

A key mechanism for the vasodilator effects of pyridazinones is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3.[10] Inhibition of PDE3 in vascular smooth muscle cells leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates downstream targets, resulting in smooth muscle relaxation and vasodilation. This mechanism is central to the action of drugs like Pimobendan. Some derivatives exert their effects by modulating ion channels, which also plays a role in regulating vascular tone.[10]

Structure-Activity Relationships (SAR)

The biological activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. SAR studies are crucial for optimizing lead compounds.

-

Anticancer Activity: For VEGFR-2 inhibitors, incorporating a benzamide ring into an imidazo[1,2-b]pyridazine core has been shown to enhance activity.[5] The substitution pattern on aryl rings attached to the pyridazine nucleus significantly impacts cytotoxicity and kinase selectivity.[7]

-

Anti-inflammatory Activity: The presence of an acetamide side chain linked to the lactam nitrogen of the pyridazinone ring has been found to increase analgesic and anti-inflammatory action while minimizing ulcerogenic effects.[1]

-

Cardiovascular Activity: For pyridazinone-based cardiac tracers, SAR studies indicated that incorporating a fluorine label on an alkyl side chain was preferable to direct substitution on the pyridazinone moiety for achieving high uptake in cardiac tissue.[11]

Future Perspectives and Conclusion

The pyridazine scaffold remains a highly attractive and versatile platform in modern drug discovery. Its unique chemical properties and broad spectrum of biological activities ensure its continued exploration for novel therapeutic agents.[4][6] Future research will likely focus on the development of highly selective and potent derivatives targeting specific isoforms of enzymes or receptors to improve efficacy and reduce off-target effects. The application of computational modeling and structure-based drug design will further accelerate the discovery of next-generation pyridazine-based drugs for treating a wide range of human diseases, from cancer to cardiovascular disorders.[10]

References

- 1. sarpublication.com [sarpublication.com]

- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. ijcrt.org [ijcrt.org]

- 6. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of novel pyridazineacetonitrile compounds

An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Novel Pyridazineacetonitrile Compounds

Abstract

The pyridazine ring is a privileged heterocyclic scaffold, consistently featured in compounds demonstrating a vast spectrum of biological activities.[1][2] When coupled with the acetonitrile moiety—a versatile functional group known for its unique electronic properties and utility as a pharmacophore—a chemical class of significant therapeutic potential emerges: the pyridazineacetonitriles. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the historical context, evolution of synthetic methodologies, and modern applications of these compounds, with a particular focus on their burgeoning role as kinase inhibitors. We will explore the causality behind synthetic choices, detail key experimental protocols, and analyze the structure-activity relationships that drive modern discovery programs.

Part 1: The Pyridazine Core: A Cornerstone of Medicinal Chemistry

The pyridazine heterocycle, a 1,2-diazine, is rare in nature but has become a mainstay in pharmaceutical and agrochemical development.[2] Its popularity stems from its distinct physicochemical properties. The two adjacent nitrogen atoms create a dipole moment, influence ring electronics, and provide key hydrogen bond acceptor sites, making the scaffold an excellent platform for molecular recognition.[1][3] Historically, pyridazine and its oxidized form, pyridazinone, have been incorporated into agents with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][3]

The initial entry into this chemical space was often achieved through robust, classical condensation reactions. The most fundamental of these is the reaction between a γ-ketoacid (or a related 1,4-dicarbonyl precursor) and a hydrazine derivative.

Historical Synthetic Workflow: γ-Ketoacid Condensation

The reliability and use of readily available starting materials made this pathway the workhorse for early pyridazine exploration. The process typically begins with a Friedel-Crafts acylation to generate the necessary γ-ketoacid, followed by cyclocondensation with hydrazine, which forms the heterocyclic ring.

Caption: Foundational synthesis of the pyridazinone core.

This foundational chemistry paved the way for the exploration of diverse substitutions on the pyridazine ring, driven by the need to modulate biological activity and improve drug-like properties.

Part 2: Strategic Introduction of the Acetonitrile Moiety

While the core pyridazine structure provides a robust anchor, modern drug design demands precise functionalization. The introduction of a cyano (-CN) or cyanomethyl (-CH₂CN) group is a key strategic move. The nitrile is a potent hydrogen bond acceptor and a metabolic stability enhancer, while the active methylene of the acetonitrile group serves as a valuable synthetic handle for further elaboration.[4]

One of the most elegant and regioselective methods for introducing a cyano group onto a nitrogen heterocycle is the Reissert-Henze reaction.[5][6] This reaction proceeds via an N-acyloxypyridazinium salt intermediate, which is then attacked by a cyanide nucleophile.

Modern Synthetic Workflow: The Reissert-Type Reaction

The Reissert reaction provides a direct and efficient path to pyridazinecarbonitriles, which are immediate precursors to pyridazineacetonitriles.[7] The causality for choosing this method lies in its high regioselectivity, which is often difficult to achieve through direct functionalization of the electron-deficient pyridazine ring.

Caption: Reissert-type reaction for pyridazinecarbonitrile synthesis.

Detailed Experimental Protocol: Synthesis of 5-Aryl-3-pyridazinecarbonitrile

This protocol is a representative example based on the principles of the Reissert-Henze reaction, designed as a self-validating system for researchers.

Step 1: N-Oxidation

-

To a solution of 4-Arylpyridazine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC until the starting material is consumed.

-

Rationale: The N-oxidation activates the pyridazine ring for subsequent functionalization. The electron-withdrawing N-oxide group makes the α-carbons more electrophilic.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pyridazine N-oxide.

Step 2: Reissert-Henze Reaction

-

Dissolve the crude pyridazine N-oxide (1.0 eq) in anhydrous DCM (0.2 M).

-

Add benzoyl chloride (1.5 eq) and stir for 30 minutes at room temperature to form the N-benzoyloxypyridazinium salt in situ.

-

Rationale: Benzoyl chloride is an effective activating agent, forming a good leaving group and further increasing the electrophilicity of the ring.

-

Add trimethylsilyl cyanide (TMSCN, 1.5 eq) dropwise at 0 °C. Allow the mixture to stir at room temperature for 6 hours.

-

Rationale: TMSCN is a safer and more soluble cyanide source than KCN for organic solvents, enabling a homogenous reaction. The cyanide ion attacks the activated pyridazine ring, leading to the addition of the cyano group.[5][7]

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with DCM, dry the combined organic layers, and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the 5-Aryl-3-pyridazinecarbonitrile.

Part 3: Pyridazineacetonitriles as Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] This has made them one of the most important target classes in modern drug discovery. The pyridazine and pyridazinone scaffolds have proven to be highly effective "hinge-binding" motifs, capable of displacing ATP from the active site of numerous kinases.[9][10]

Prominent examples include pyridazinone-based inhibitors of C-terminal Src Kinase (CSK), a negative regulator of T-cell activation, and FER tyrosine kinase, which is implicated in cancer cell migration.[10][11][12]

Caption: Inhibition of CSK by a pyridazine-based inhibitor enhances T-cell activation.

The Role of the Acetonitrile Group in Kinase Binding

The addition of a cyano or acetonitrile moiety to a known pyridazine kinase scaffold is a strategic decision in lead optimization. Its function is multi-faceted:

-

Polarity and Solubility: The nitrile group can increase the polarity of the molecule, potentially improving aqueous solubility.

-

Hydrogen Bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming a critical interaction with backbone amides or water molecules in the ATP binding pocket, thereby increasing potency.

-

Vector for Growth: The acetonitrile's methylene bridge provides a flexible linker and a vector to position the cyano group optimally within the active site or to explore new regions of the pocket.

Structure-Activity Relationship (SAR) Insights

The SAR for pyridazine-based kinase inhibitors provides a roadmap for designing novel acetonitrile derivatives. Data from related pyridazinone series can be used to infer promising modifications.

| Scaffold Position | Modification | Observed Effect on Kinase Activity | Rationale for Acetonitrile Analog |

| C3 | Acetonitrile (-CH₂CN) | Hypothesized: Potency increase. | The cyano group can engage in H-bonding in the hinge region. The methylene provides flexibility. |

| C4/C5 | Small alkyl or halo groups | Often tolerated or improves selectivity. | Fine-tunes the electronics and steric profile of the core. |

| C6 | Substituted Aryl/Heteroaryl | Crucial for potency and selectivity.[11] | This group typically occupies a hydrophobic pocket; substitutions here target specific kinase sub-pockets. |

| N2 (Pyridazinone) | Hydrophobic substituents | Can enhance PDE4 inhibition. | Explores a different vector out of the primary binding site. |

Part 4: Conclusion and Future Outlook

The journey of pyridazine-based compounds from classical synthesis curiosities to rationally designed therapeutic agents is a testament to the evolution of medicinal chemistry. The pyridazineacetonitrile scaffold represents the next logical step in this journey, combining a privileged heterocyclic core with a functionally rich pharmacophore. The development of modern synthetic methods like the Reissert-Henze reaction has made these novel structures more accessible than ever before.[7]

Future research will undoubtedly focus on:

-

Exploring Isomers: Synthesizing and testing pyridazineacetonitriles with the functional group at different positions (C4, C5) to probe different regions of target active sites.

-

Bioisosteric Replacement: Replacing the nitrile with other isosteres (e.g., tetrazole, oxadiazole) to modulate physicochemical and pharmacokinetic properties.

-

Broadening Therapeutic Targets: Screening pyridazineacetonitrile libraries against a wider range of biological targets beyond kinases, leveraging the scaffold's history of diverse activity.[3][13]

By integrating historical knowledge with modern synthetic strategy and a deep understanding of molecular interactions, the pyridazineacetonitrile class of compounds holds significant promise for the development of the next generation of targeted therapeutics.

References

- 1. sarpublication.com [sarpublication.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

- 6. Reissert reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile